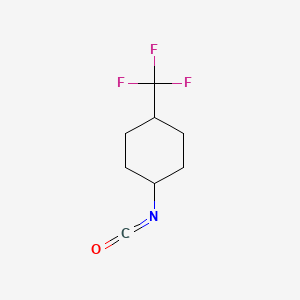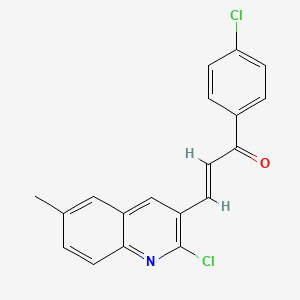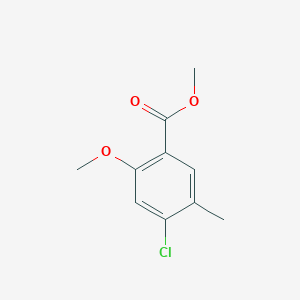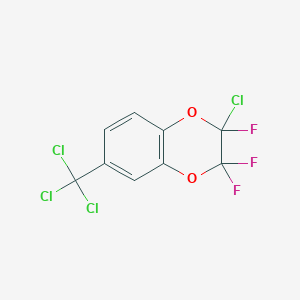
4-(Trifluoromethyl)cyclohexyl isocyanate, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)cyclohexyl isocyanate, or 4-TMCI, is a widely used synthetic reagent in organic and inorganic chemistry. It is a colorless liquid with a strong, pungent odor and is widely used as a catalyst in a variety of reactions. 4-TMCI is an important building block for the synthesis of many organic compounds and has been used in a variety of scientific research applications.
科学研究应用
4-TMCI has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in the synthesis of polymers and as a catalyst in the synthesis of organometallic compounds. In addition, 4-TMCI has been used as a reagent in the synthesis of a variety of inorganic compounds, including metal-organic frameworks and metal-organic nanostructures.
作用机制
4-TMCI is a catalyst in the synthesis of a variety of organic and inorganic compounds. Its mechanism of action involves the formation of a complex between the trifluoromethylcyclohexanol and the phosgene. This complex then undergoes a nucleophilic substitution reaction, in which the phosgene is replaced by the 4-TMCI. This reaction is typically complete within 1-2 hours at temperatures between 20-50°C.
Biochemical and Physiological Effects
4-TMCI is a highly reactive compound and is not intended for human consumption. In laboratory experiments, it has been found to be toxic to mammalian cells and is a potential carcinogen. It is also a potential irritant to the skin, eyes, and respiratory system. As such, it is important to use appropriate safety measures when handling 4-TMCI in the laboratory.
实验室实验的优点和局限性
The main advantages of using 4-TMCI in laboratory experiments are its high reactivity, its high yield, and its wide range of applications. Its high reactivity makes it an ideal reagent for synthesizing a variety of organic and inorganic compounds. Its high yield makes it an efficient reagent for synthesizing compounds in a short period of time. Additionally, its wide range of applications makes it an ideal reagent for synthesizing a variety of compounds.
The main limitation of using 4-TMCI in laboratory experiments is its toxicity. 4-TMCI is a highly reactive compound and is toxic to mammalian cells. As such, it is important to use appropriate safety measures when handling 4-TMCI in the laboratory.
未来方向
There are a number of potential future directions for the use of 4-TMCI in scientific research. One potential future direction is the development of new synthetic methods using 4-TMCI as a reagent. Additionally, there is potential for the use of 4-TMCI in the synthesis of new classes of compounds, such as metal-organic frameworks and metal-organic nanostructures. Additionally, there is potential for the use of 4-TMCI in the synthesis of a variety of pharmaceuticals, agrochemicals, and polymers. Finally, there is potential for the use of 4-TMCI in the synthesis of a variety of organic and inorganic compounds.
合成方法
4-TMCI is synthesized from the reaction of trifluoromethylcyclohexanol with phosgene in the presence of a base. The reaction is carried out in an inert atmosphere, typically under anhydrous conditions. The reaction is typically carried out at temperatures between 20-50°C and is typically complete within 1-2 hours. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction yields 4-TMCI in high yields (typically >95%).
属性
IUPAC Name |
1-isocyanato-4-(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h6-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCFXUZAOZELQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)



![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)
